molecular formula C14H10FN5O B12188216 N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12188216
M. Wt: 283.26 g/mol
InChI Key: GXCWHKNVDJIIEY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The synthesized tetrazole is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(2-bromophenyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(2-methylphenyl)-2-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10FN5O/c15-11-6-2-3-7-12(11)17-14(21)10-5-1-4-8-13(10)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

GXCWHKNVDJIIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)N3C=NN=N3

Origin of Product

United States

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